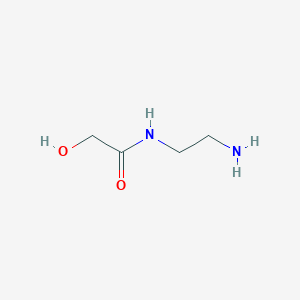![molecular formula C8H8N2OS B13475056 7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
7-Methoxythieno[3,2-b]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxythieno[3,2-b]pyridin-6-amine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxythieno[3,2-b]pyridin-6-amine typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the methoxy and amine groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a precursor containing a thiophene ring can be reacted with a pyridine derivative in the presence of a cyclizing agent to form the fused ring system. The methoxy group can be introduced via methylation reactions, and the amine group can be introduced through amination reactions using reagents like ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions or catalytic processes that allow for high yields and purity. These methods often utilize readily available starting materials and efficient catalysts to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxythieno[3,2-b]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thieno[3,2-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methoxythieno[3,2-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 7-Methoxythieno[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]pyridine: Lacks the methoxy and amine groups but shares the core structure.
7-Hydroxythieno[3,2-b]pyridin-6-amine: Similar structure with a hydroxyl group instead of a methoxy group.
7-Methoxythieno[3,2-b]pyridin-6-carboxamide: Contains a carboxamide group instead of an amine group.
Uniqueness
7-Methoxythieno[3,2-b]pyridin-6-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and amine groups allows for diverse chemical modifications and potential biological activities that are not observed in its analogs .
Eigenschaften
Molekularformel |
C8H8N2OS |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
7-methoxythieno[3,2-b]pyridin-6-amine |
InChI |
InChI=1S/C8H8N2OS/c1-11-7-5(9)4-10-6-2-3-12-8(6)7/h2-4H,9H2,1H3 |
InChI-Schlüssel |
HKFHHDJGICVJSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=NC=C1N)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


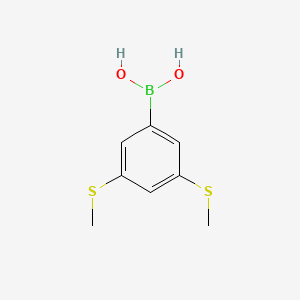
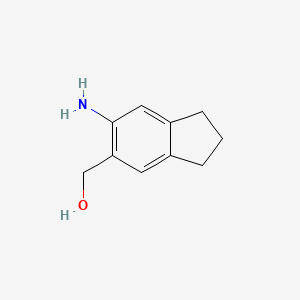
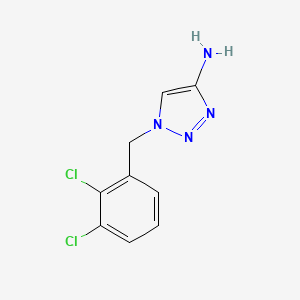
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)
![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)
![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)
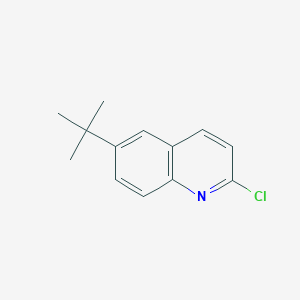
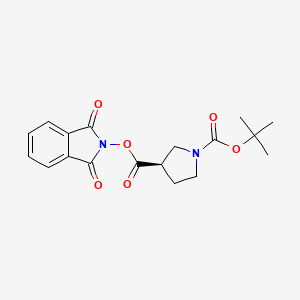
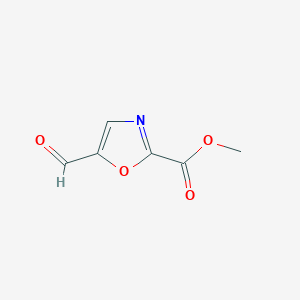
![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)
